(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C24H26N2O6.Chemical Reactions Analysis
The fluorenylmethoxycarbonyl (Fmoc) group is then removed, and the resulting amine is coupled with the methyl allyl carbonate.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place, sealed, and kept at a temperature below -20°C .Scientific Research Applications
Peptide-Based Drug Discovery : A study demonstrated the synthesis of differentially protected azatryptophan derivatives, which are important in peptide-based drug discovery. This synthesis involved the use of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid derivatives (Nimje et al., 2020).
Synthesis of Neuroexcitant Analogues : The compound has been used in the enantioselective synthesis of neuroexcitant analogues, specifically 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (Pajouhesh et al., 2000).
Protecting Group in Amino Acid Synthesis : It serves as a protecting group in the synthesis of asymmetrically protected 2,7-diaminosuberic acid, which is significant in protein and peptide research (Mollica et al., 2012).
Biomedical Research : The compound has been a focus in biomedical research, particularly in the structural and supramolecular study of fluorenylmethoxycarbonyl (Fmoc) amino acids. These studies are critical for designing novel hydrogelators and biomaterials (Bojarska et al., 2020).
Solid-Phase Peptide Synthesis : It has been utilized in the asymmetric synthesis of new amino acids and their incorporation into peptides, which is crucial in solid-phase peptide synthesis (Paladino et al., 1993).
Material Science and Nanotechnology : Studies have shown its role in the self-assembly of Fmoc variants of amino acids, leading to controlled morphological changes at the supramolecular level. This is vital for the development of novel materials in science and nanotechnology (Kshtriya et al., 2021).
Photovoltaic Performance : The chemical compatibility of this compound with other materials has been shown to enhance the photovoltaic performance in solid-state dye-sensitized solar cells (Kwon et al., 2012).
Bioimaging : It has been used in the development of water-soluble fluorenyl probes for bioimaging, particularly in integrin-targeting, which is significant in medical diagnostics (Morales et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
(2R)-3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEORFXNCSRZFL-RUZDIDTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426644 |
Source
|
Record name | 4-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-14-2 |
Source
|
Record name | 4-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252049-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.